Unii-JH1CX8SG5V
Vue d'ensemble
Description
Orismilast is a next-generation, high-potency phosphodiesterase 4 (PDE4) inhibitor that targets the PDE4B and PDE4D subtypes linked to inflammation. It demonstrates potent inhibition of Th1, Th2, and Th17 pathways, acting early in the inflammation cascade and inducing a broad range of anti-inflammatory effects across multiple cytokines involved in various dermatological and immunological diseases .
Applications De Recherche Scientifique
Orismilast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of PDE4 enzymes.
Biology: Investigated for its effects on various biological pathways, particularly those involved in inflammation.
Medicine: Demonstrated efficacy in treating conditions such as atopic dermatitis, hidradenitis suppurativa, psoriasis, and ulcerative colitis. .
Mécanisme D'action
Orismilast exerts its effects by selectively inhibiting the PDE4B and PDE4D subtypes. This inhibition leads to a reduction in the breakdown of cyclic adenosine monophosphate (cAMP), resulting in decreased production of pro-inflammatory cytokines. The compound acts early in the inflammation cascade, targeting multiple pathways involved in the inflammatory response, including Th1, Th2, and Th17 pathways .
Safety and Hazards
Orismilast is currently in the investigational stage, and its safety and hazards are being evaluated in clinical trials . The Phase 2b study is a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of Orismilast in patients with moderate to severe plaque psoriasis .
Orientations Futures
Orismilast is currently being developed for the treatment of psoriasis, HS, and AD . The first patient has been enrolled in the IASOS Phase 2b study, which aims to identify the appropriate dose-regimen for Phase 3 studies . Union Therapeutics has also signed a strategic partnership and license agreement with Innovent Biologics to develop and commercialize Orismilast in China .
Méthodes De Préparation
The synthetic routes and reaction conditions for Orismilast are not extensively detailed in publicly available sources. it is known that Orismilast is developed by UNION Therapeutics and has undergone various phases of clinical trials to ensure its efficacy and safety . Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain the purity and potency of the compound.
Analyse Des Réactions Chimiques
Orismilast undergoes several types of chemical reactions, primarily focusing on its role as a PDE4 inhibitor. The compound is involved in:
Oxidation and Reduction Reactions: These reactions are crucial for the metabolic processing of Orismilast in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The primary products formed from these reactions are metabolites that retain the anti-inflammatory properties of the parent compound.
Comparaison Avec Des Composés Similaires
Orismilast is compared with other PDE4 inhibitors such as:
- Nerandomilast
- Zatolmilast
- PF-07038124
These compounds are also selective PDE4B/D inhibitors and are currently in late-stage clinical trials for various diseases. Orismilast is unique due to its high potency and broad range of anti-inflammatory effects, making it a promising candidate for treating multiple inflammatory conditions .
Propriétés
IUPAC Name |
2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZININGNRPUGNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F2NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353546-86-7 | |
Record name | LEO-32731 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORISMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.